N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320145-93-3
VCID: VC4412037
InChI: InChI=1S/C17H17ClFN3O3S/c18-13-8-10(4-5-14(13)19)20-17(23)16-12-2-1-3-15(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
SMILES: C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Molecular Formula: C17H17ClFN3O3S
Molecular Weight: 397.85

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

CAS No.: 2320145-93-3

Cat. No.: VC4412037

Molecular Formula: C17H17ClFN3O3S

Molecular Weight: 397.85

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide - 2320145-93-3

Specification

CAS No. 2320145-93-3
Molecular Formula C17H17ClFN3O3S
Molecular Weight 397.85
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H17ClFN3O3S/c18-13-8-10(4-5-14(13)19)20-17(23)16-12-2-1-3-15(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
Standard InChI Key LFBXAOJAMVIOIK-UHFFFAOYSA-N
SMILES C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)F)Cl

Introduction

Structural Characterization

The compound combines three key structural elements:

  • Core scaffold: A 2,4,5,6-tetrahydrocyclopenta[c]pyrazole ring system, which is a bicyclic structure featuring a fused pyrazole and cyclopentane ring .

  • Substituents:

    • 3-Chloro-4-fluorophenyl group: Attached via an amide linkage, this moiety introduces electron-withdrawing effects and enhances lipophilicity .

    • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, known for modulating solubility and metabolic stability.

Structural FeatureFunctional RoleReference
Tetrahydrocyclopenta[c]pyrazoleContributes to conformational flexibility and potential hydrogen-bonding sites
3-Chloro-4-fluorophenylEnhances bioavailability; chlorine and fluorine improve pharmacokinetic profiles
Tetrahydrothiophen-3-yl sulfoneStabilizes metabolic intermediates; interacts with enzymatic active sites

Synthetic Pathways

While no direct synthesis protocols are documented, plausible routes can be inferred from related compounds:

Stepwise Synthesis Strategy

  • Core Formation:

    • Cyclopenta[c]pyrazole synthesis: Likely involves cyclization of a pyrazole precursor with a cyclopentane moiety, as seen in tetrahydrocyclopenta[c]pyrazole derivatives .

    • Carboxamide introduction: Amide bond formation between the pyrazole ring and substituents via coupling reactions (e.g., EDC/HOBt) .

  • Substituent Installation:

    • 3-Chloro-4-fluorophenyl attachment: Achieved through nucleophilic substitution or Suzuki coupling, as observed in sulfonamide analogs .

    • Tetrahydrothiophen-3-yl sulfone addition: Likely involves oxidation of a thiol-containing intermediate to the sulfone.

Reaction StepReagents/ConditionsKey Challenges
Core synthesisAcid-catalyzed cyclization, reflux in ethanolControl of regioselectivity
Amide bond formationEDC/HOBt, DMF, RT-40°CAvoiding side reactions
Sulfone group oxidationH₂O₂ or m-CPBA in acidic conditionsOver-oxidation of sensitive groups

Biological Activity and Mechanistic Insights

Though specific bioassay data are unavailable, structural analogs provide clues about potential activity:

Antimicrobial and Anti-inflammatory Effects

  • Fluorinated phenyl groups enhance membrane permeability, a feature critical for targeting intracellular pathogens .

  • Sulfone moieties may inhibit bacterial enzymes (e.g., β-lactamases) or reduce inflammatory cytokine production.

Activity TypeProposed MechanismSupporting Analogs
AntitumorKinase inhibition or apoptosis induction PD145104 , ITK inhibitors
AntibacterialEnzyme inhibition via sulfone interactionsSulfonamide-based antimicrobials
Anti-inflammatoryCytokine modulation Fluorinated NSAID derivatives

Comparative Analysis of Structural Analogues

The table below contrasts the target compound with closely related derivatives:

CompoundSubstituentsKey Differences
Target compound3-Chloro-4-fluorophenyl, tetrahydrothiophen-3-yl sulfoneCombines fluorinated aromatic and sulfone groups for dual bioactivity
N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Methyl instead of fluorine; reduced electronegativity at para position
N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Quinazolinone substituent; increased steric bulk
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamideEnamide and furan groups; distinct electronic profile

Challenges and Future Directions

  • Synthetic Optimization:

    • Regioselectivity: Ensuring correct orientation of substituents during cyclization .

    • Scalability: Developing continuous-flow methods for sulfone oxidation.

  • Biological Evaluation:

    • Screening: Prioritize assays for kinase inhibition (e.g., ITK ) and antimicrobial activity.

    • SAR Studies: Explore fluorine vs. methyl substituents to optimize bioavailability .

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